1,3,6-Hexanetriol

Description

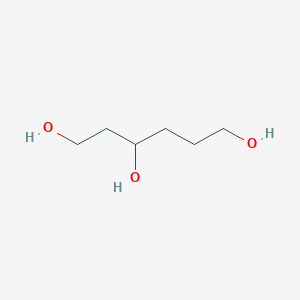

Structure

2D Structure

3D Structure

Properties

CAS No. |

18990-98-2 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

hexane-1,3,6-triol |

InChI |

InChI=1S/C6H14O3/c7-4-1-2-6(9)3-5-8/h6-9H,1-5H2 |

InChI Key |

AAYGSSGHJGVNSK-UHFFFAOYSA-N |

SMILES |

C(CC(CCO)O)CO |

Canonical SMILES |

C(CC(CCO)O)CO |

Other CAS No. |

18990-98-2 |

Origin of Product |

United States |

Advanced Analytical Techniques for the Study of 1,3,6 Hexanetriol

High-Resolution Spectroscopic Methods (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of 1,3,6-Hexanetriol. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons attached to the three hydroxyl-bearing carbons (C1, C3, and C6) and the intervening methylene groups. The protons on the carbons bearing hydroxyl groups (CH-OH and CH₂-OH) would typically appear in the downfield region (δ 3.5-4.5 ppm) due to the deshielding effect of the electronegative oxygen atoms. The remaining methylene protons would resonate at higher fields (δ 1.2-1.8 ppm).

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each of the six carbon atoms in the molecule. The carbons bonded to hydroxyl groups would exhibit chemical shifts in the range of δ 60-75 ppm.

Illustrative ¹H and ¹³C NMR Data for a Hexanetriol Isomer (1,2,5-hexanetriol)

| ¹H NMR (300 MHz, MeOD) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Protons on OH-bearing carbons | 3.40-3.78 | multiplet | CH-OH, CH₂-OH |

| Methylene Protons | 1.31-1.69 | multiplet | -CH₂- |

| Methyl Protons | 1.18 | doublet | -CH₃ |

| ¹³C NMR (75 MHz, MeOD) | Chemical Shift (δ) ppm | Assignment |

| OH-bearing carbons | 67.2-73.3 | C-OH |

| Methylene carbons | 30.6-36.1 | -CH₂- |

| Methyl carbon | 23.5 | -CH₃ |

Note: This data is for the isomer 1,2,5-hexanetriol and serves as an example of the type of information obtained from NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (134.17 g/mol ) nih.gov.

Electron ionization (EI) is a common technique that can lead to fragmentation of the molecular ion. The fragmentation pattern of this compound would be influenced by the positions of the hydroxyl groups. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and cleavage of carbon-carbon bonds adjacent to the hydroxyl groups (α-cleavage). The analysis of these fragment ions helps in pinpointing the location of the functional groups within the molecule. While a specific mass spectrum for this compound is not widely published, analysis of its isomer 1,2,6-hexanetriol shows characteristic peaks that can be used for comparison.

Typical Fragmentation Data for a Hexanetriol Isomer (1,2,6-Hexanetriol) from GC-MS

| m/z | Relative Intensity | Possible Fragment |

| 85 | High | [C₅H₉O]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: This data is for the isomer 1,2,6-hexanetriol and provides an indication of the types of fragments that might be observed.

Chromatographic and Separation Science Applied to Hexanetriols

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity. The presence of multiple hydroxyl groups and the existence of several positional isomers of hexanetriol make their separation a challenging analytical task.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds like hexanetriols. For GC analysis, derivatization of the hydroxyl groups to more volatile ethers or esters may be necessary to improve peak shape and resolution. The choice of the stationary phase in the GC column is critical for achieving separation of the isomers. Polar stationary phases are generally preferred for separating polar analytes like polyols.

The retention time of this compound would be dependent on its volatility and its interaction with the stationary phase. The separation of hexanetriol isomers would be based on subtle differences in their boiling points and polarities.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another valuable tool for the separation and analysis of hexanetriols, especially when dealing with less volatile derivatives or complex mixtures. Both normal-phase and reversed-phase HPLC can be employed.

In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. The elution order would be based on the polarity of the isomers, with less polar isomers eluting first. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. In this mode, the most polar isomer would elute first. The choice of mobile phase and gradient elution can be optimized to achieve the desired separation.

Illustrative Chromatographic Conditions for Isomer Separation

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

| GC-MS | Polar capillary column (e.g., wax-based) | Helium | Mass Spectrometer | Isomeric purity analysis |

| HPLC | Normal-phase (e.g., Silica, Diol) | Hexane (B92381)/Isopropanol | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Preparative separation of isomers |

| HPLC | Reversed-phase (e.g., C18, C8) | Water/Methanol or Water/Acetonitrile | RI or ELSD | Purity assessment and quantification |

Dielectric Spectroscopy for Molecular Interaction Analysis in Hexanetriol Systems

Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. It provides insights into the molecular dynamics and intermolecular interactions within a substance. For a hydrogen-bonded liquid like this compound, dielectric spectroscopy can reveal information about molecular rotation, hydrogen bond networks, and the influence of temperature on these properties.

The presence of three hydroxyl groups in this compound allows for the formation of an extensive network of intermolecular hydrogen bonds. Dielectric spectroscopy can probe the collective orientational motion of the molecules within this network. The dielectric spectrum of a trihydric alcohol like this compound is expected to be complex, potentially showing multiple relaxation processes corresponding to different modes of molecular motion.

Studies on other polyols and trihydric alcohols, such as glycerol (B35011), have shown that dielectric spectroscopy can be used to determine parameters like the static dielectric constant (ε₀), which is a measure of the material's ability to store electrical energy, and the relaxation time (τ), which is related to the timescale of molecular reorientation. These parameters are sensitive to the molecular structure and the strength of intermolecular interactions.

Key Dielectric Parameters for Hydrogen-Bonded Liquids

| Parameter | Description | Information Gained for this compound Systems |

| Static Dielectric Constant (ε₀) | The dielectric constant at very low frequencies. | Provides information on the extent of dipole alignment and the strength of intermolecular hydrogen bonding. |

| Relaxation Time (τ) | The characteristic time for the dipoles to return to a random orientation after the removal of an electric field. | Reflects the dynamics of the hydrogen bond network and the rotational motion of the molecules. |

| Dielectric Loss (ε'') | The imaginary part of the complex permittivity, representing the energy dissipated. | The peak frequency of the dielectric loss is related to the relaxation time. |

By studying the dielectric properties of this compound as a function of temperature and in mixtures with other substances, it is possible to gain a deeper understanding of its molecular behavior and its role as a solvent, plasticizer, or humectant.

Q & A

Q. What role do reaction intermediates play in the catalytic oxidation of 1,2,6-hexanetriol to α-hydroxyketones?

- Mechanistic studies suggest that selective oxidation of 1,2-diols proceeds via transient metal-oxo intermediates. Kinetic isotope effects (KIEs) and in situ FTIR spectroscopy can identify rate-limiting steps and optimize catalyst turnover frequencies .

Methodological Considerations

- Data Contradictions : Discrepancies in vapor pressure measurements (e.g., 0.01 hPa vs. 0.20 mPa) may arise from experimental techniques (static vs. dynamic methods). Cross-validate using multiple methods (e.g., CRDS, thermogravimetry) .

- Experimental Reproducibility : For dielectric studies, ensure identical cryostat conditions and electronic setups to minimize artifacts. Purity (>96%) and anhydrous handling are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.